molecular formula C8H11ClN2O2S B1438511 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride CAS No. 914637-93-7

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride

Cat. No. B1438511
CAS RN: 914637-93-7
M. Wt: 234.7 g/mol
InChI Key: KYMGLAHHJPRFFV-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride is a chemical compound with the molecular formula C8H11ClN2O2S . It has a molecular weight of 234.71 . The IUPAC name for this compound is 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride is 1S/C8H11ClN2O2S/c9-14(12,13)8-6-10-7-4-2-1-3-5-11(7)8/h6H,1-5H2 .


Physical And Chemical Properties Analysis

The molecular weight of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride is 234.7 .

Scientific Research Applications

Antibacterial and Antifungal Activity

The compound 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride has been explored for its potential in the synthesis of novel antibacterial and antifungal agents. A study by Demchenko et al. (2021) demonstrated the synthesis of a series of novel quaternary salts derived from 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines, showing significant antibacterial and antifungal activity. This includes broad-spectrum activity towards pathogens such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans. The study highlights the potential of these compounds in developing new antimicrobial agents with low in vivo toxicity in mice Demchenko et al., Molecules, 2021.

Synthetic Studies Toward Histamine H3-Ligands

Harusawa et al. (2003) describe the synthesis of histamine H3-antagonistic activities through a series of synthetic steps involving {[1H-imidazol-4(5)-yl]methyl}triphenylphosphonium chloride. This work illustrates the compound's utility in synthesizing bioactive molecules that could serve as potential treatments for central nervous system diseases Harusawa et al., Synthesis, 2003.

Catalysis and Solvent Use for Synthesis

The research by Zolfigol et al. (2010) introduced a new Brønsted acidic ionic liquid, 3-methyl-1-sulfonic acid imidazolium chloride, demonstrating its efficiency as a catalyst and solvent in the synthesis of N-sulfonyl imines. This highlights the versatility of imidazolium-based compounds in facilitating chemical reactions under mild conditions, offering a green and reusable solution for synthesizing various organic compounds Zolfigol et al., Journal of the Iranian Chemical Society, 2010.

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c9-14(12,13)8-6-10-7-4-2-1-3-5-11(7)8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMGLAHHJPRFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=C(N2CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174271
Record name 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914637-93-7
Record name 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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